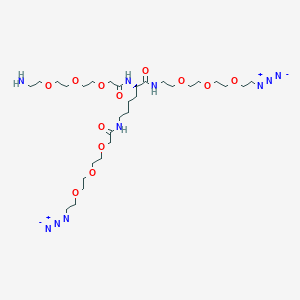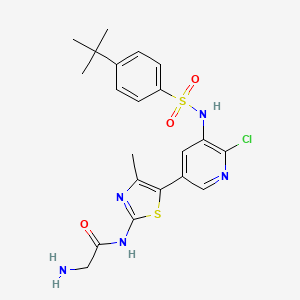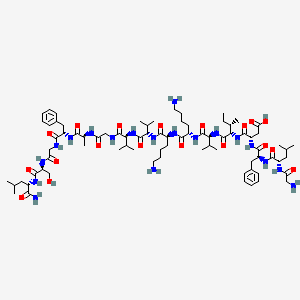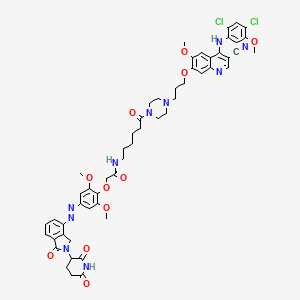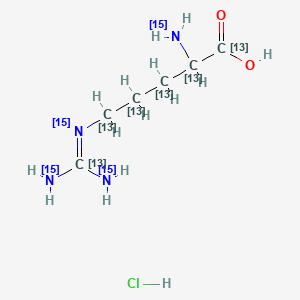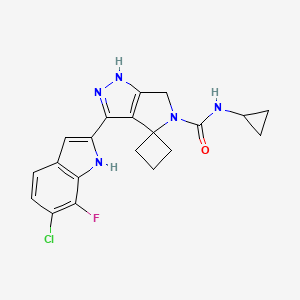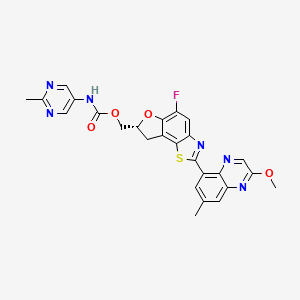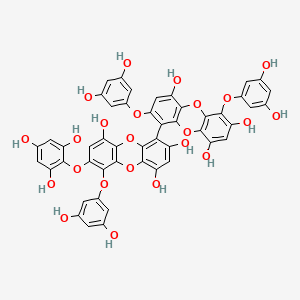
2,7"-Phloroglucinol-6,6'-bieckol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Phloroglucinol-6,6’-bieckol is a phlorotannin compound derived from the brown algae Ecklonia cava. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. Phlorotannins are a class of polyphenolic compounds known for their antioxidant, anti-inflammatory, and anti-diabetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Phloroglucinol-6,6’-bieckol typically involves the extraction of phlorotannins from Ecklonia cava. The extraction process includes solvent extraction, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of 2,7-Phloroglucinol-6,6’-bieckol involves large-scale extraction from Ecklonia cava. The process includes harvesting the algae, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, followed by purification through chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Phloroglucinol-6,6’-bieckol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or for further research purposes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize 2,7-Phloroglucinol-6,6’-bieckol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups on the phloroglucinol ring, often under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,7-Phloroglucinol-6,6’-bieckol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of phlorotannins and their derivatives.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable tool for studying cellular oxidative stress and inflammation.
Medicine: Research has shown that 2,7-Phloroglucinol-6,6’-bieckol can ameliorate conditions such as diabetes, hypertension, and cardiovascular diseases by modulating various biological pathways .
Industry: It is explored for use in functional foods and nutraceuticals due to its health-promoting properties .
Mecanismo De Acción
The mechanism of action of 2,7-Phloroglucinol-6,6’-bieckol involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, through the NF-κB signaling pathway.
Anti-diabetic Effects: 2,7-Phloroglucinol-6,6’-bieckol enhances glucose uptake by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane via the PI3K/AKT and AMPK pathways.
Comparación Con Compuestos Similares
2,7-Phloroglucinol-6,6’-bieckol is unique among phlorotannins due to its specific structure and biological activities. Similar compounds include:
Dieckol: Another phlorotannin from Ecklonia cava with potent antioxidant and anti-inflammatory properties.
Phlorofucofuroeckol A: Known for its anti-cancer and anti-diabetic effects.
Pyrogallol-phloroglucinol-6,6’-bieckol: Exhibits similar biological activities but differs in its specific molecular structure
Propiedades
Fórmula molecular |
C48H30O23 |
|---|---|
Peso molecular |
974.7 g/mol |
Nombre IUPAC |
4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
InChI |
InChI=1S/C48H30O23/c49-16-1-17(50)5-23(4-16)64-34-14-32(62)40-46(69-42-31(61)13-30(60)41(47(42)70-40)65-24-6-18(51)2-19(52)7-24)37(34)36-26(56)12-29(59)39-45(36)68-43-33(63)15-35(67-38-27(57)10-22(55)11-28(38)58)44(48(43)71-39)66-25-8-20(53)3-21(54)9-25/h1-15,49-63H |
Clave InChI |
OMULTTBRRIGHKV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)OC2=C(C3=C(C(=C2)O)OC4=C(O3)C(=CC(=C4OC5=CC(=CC(=C5)O)O)O)O)C6=C7C(=C(C=C6O)O)OC8=C(O7)C(=CC(=C8OC9=CC(=CC(=C9)O)O)OC1=C(C=C(C=C1O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


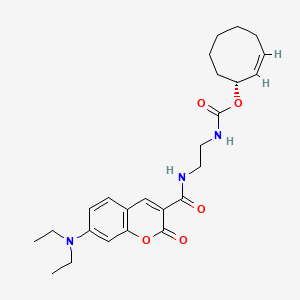
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
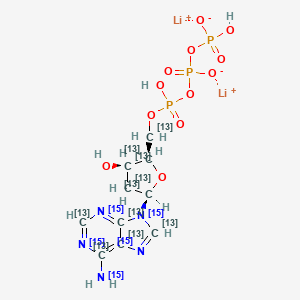
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
